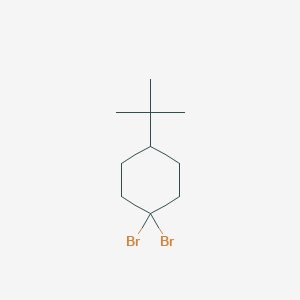

1,1-Dibromo-4-tert-butylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105669-73-6 |

|---|---|

Molecular Formula |

C10H18Br2 |

Molecular Weight |

298.06 g/mol |

IUPAC Name |

1,1-dibromo-4-tert-butylcyclohexane |

InChI |

InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

LXSGTDINQUVQDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dibromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 1,1-dibromo-4-tert-butylcyclohexane from 4-tert-butylcyclohexanone (B146137). The primary method detailed is a modification of the Corey-Fuchs reaction, a robust and widely utilized transformation in organic synthesis. This guide includes detailed experimental protocols, reaction mechanisms, data presentation in tabular format, and visualizations of the key processes to aid in understanding and practical application.

Introduction

The gem-dibromo functional group is a versatile intermediate in organic synthesis, serving as a precursor for the formation of alkynes, allenes, and other valuable structural motifs. The target molecule, this compound, incorporates a sterically bulky tert-butyl group, which can be a valuable feature in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This guide focuses on the efficient conversion of the readily available 4-tert-butylcyclohexanone to its corresponding gem-dibromide.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the reaction of 4-tert-butylcyclohexanone with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This reaction is a variation of the well-established Corey-Fuchs olefination.

The reaction proceeds through the following key steps:

-

Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium (B103445) salt, which then, in the presence of a second equivalent of triphenylphosphine acting as a base, generates the dibromomethylenetriphenylphosphorane ylide.

-

Wittig-type Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone.

-

Oxaphosphetane Intermediate: This attack leads to the formation of a cyclic oxaphosphetane intermediate.

-

Product Formation: The oxaphosphetane collapses, yielding the desired this compound and triphenylphosphine oxide as a byproduct. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-tert-butylcyclohexanone | C₁₀H₁₈O | 154.25 | White solid |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | White crystalline solid |

| Carbon Tetrabromide (CBr₄) | CBr₄ | 331.63 | Colorless crystalline solid |

| This compound | C₁₀H₁₈Br₂ | 298.06 | Not specified |

| Triphenylphosphine oxide (TPPO) | C₁₈H₁₅PO | 278.28 | White crystalline solid |

Reaction Parameters (Analogous System: Cyclohexanone)

Due to the lack of a specific published procedure for 4-tert-butylcyclohexanone, the following parameters are based on the analogous conversion of cyclohexanone (B45756) to 1,1-dibromocyclohexane. These should serve as a strong starting point for optimization.

| Parameter | Value |

| Stoichiometry (Ketone:PPh₃:CBr₄) | 1 : 2 : 1 |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 80-90% |

Experimental Protocol

This protocol is adapted from established procedures for the gem-dibromination of cyclic ketones.

Materials:

-

4-tert-butylcyclohexanone

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.0 eq.). Dissolve the triphenylphosphine in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The solution will typically turn from colorless to a yellow or orange color.

-

Substrate Addition: After stirring for 15-30 minutes at 0 °C, add a solution of 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a non-polar solvent such as hexane or a mixture of hexane and diethyl ether to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica gel, washing with additional non-polar solvent. This step is crucial for removing the bulk of the triphenylphosphine oxide.

-

Collect the filtrate.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

If further purification is necessary, perform column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) gradient).

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare the data with expected values.

-

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Purification Considerations

The primary challenge in the purification of the product is the removal of the triphenylphosphine oxide (TPPO) byproduct. TPPO is a highly polar and often crystalline solid. Several strategies can be employed for its removal:

-

Precipitation: As described in the protocol, TPPO has low solubility in non-polar solvents like hexane and diethyl ether, allowing for its precipitation from the crude reaction mixture.

-

Filtration through Silica Gel: A quick filtration through a short plug of silica gel can effectively remove a significant portion of the polar TPPO.

-

Column Chromatography: For obtaining highly pure material, column chromatography is the most effective method.

-

Acid-Base Extraction: In some cases, washing the organic layer with a dilute acid solution can help remove any remaining triphenylphosphine.

Safety Precautions

-

Carbon tetrabromide is a toxic and potentially harmful substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation and appropriate PPE.

-

Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Always follow standard laboratory safety procedures when handling chemicals and setting up reactions.

Conclusion

The synthesis of this compound from 4-tert-butylcyclohexanone via a Corey-Fuchs type reaction is an efficient and reliable method. This guide provides a detailed framework for researchers and professionals in the field of drug development to successfully synthesize this valuable intermediate. Careful execution of the experimental protocol and attention to the purification process are key to obtaining the desired product in high purity. The provided visualizations and data tables serve as a quick reference for the practical implementation of this synthetic transformation.

preparation of 1,1-Dibromo-4-tert-butylcyclohexane using PPh3 and CBr4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-dibromo-4-tert-butylcyclohexane from 4-tert-butylcyclohexanone (B146137) utilizing triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This transformation is a key step in various synthetic pathways, providing a versatile gem-dibromoalkane intermediate. The described methodology is a variation of the Wittig reaction, specifically the olefination step of the Corey-Fuchs reaction.

Reaction Overview

The conversion of a ketone to a gem-dibromoalkane using triphenylphosphine and carbon tetrabromide proceeds via a phosphorus ylide intermediate. In this case, triphenylphosphine reacts with carbon tetrabromide to form a dibromomethylenetriphenylphosphorane ylide. This ylide then reacts with the carbonyl group of 4-tert-butylcyclohexanone in a Wittig-type olefination to yield the desired this compound and triphenylphosphine oxide as a byproduct.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound. Please note that the yield is representative and can vary based on reaction scale and purification efficiency.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 4-tert-butylcyclohexanone | 1.0 | eq | Starting material |

| Carbon Tetrabromide (CBr₄) | 2.0 | eq | Bromine source and ylide precursor |

| Triphenylphosphine (PPh₃) | 4.0 | eq | Ylide precursor |

| Solvent | |||

| Dichloromethane (B109758) (CH₂Cl₂) | 10 | mL/mmol | Anhydrous |

| Reaction Conditions | |||

| Temperature | 0 to 25 | °C | Initial cooling, then room temperature |

| Reaction Time | 12 - 24 | hours | Monitored by TLC |

| Product | |||

| This compound | Representative Yield: 70-85% | % | After purification |

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

4-tert-butylcyclohexanone

-

Carbon Tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hexane (B92381) (for purification)

-

Ethyl acetate (B1210297) (for purification)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (4.0 eq) in anhydrous dichloromethane.

-

Ylide Formation: Cool the solution to 0 °C in an ice bath. To this solution, add carbon tetrabromide (2.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn from colorless to a yellow or orange color, indicating the formation of the phosphorus ylide. Stir the mixture at 0 °C for 30-60 minutes.

-

Addition of Ketone: Prepare a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) is typically effective in separating the desired product from the triphenylphosphine oxide.

-

Characterization: The purified this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified mechanism of the ketone to gem-dibromide conversion.

References

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 1,1-Dibromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1,1-dibromo-4-tert-butylcyclohexane. Due to the conformational rigidity imparted by the bulky tert-butyl group, this molecule serves as an excellent model for studying the effects of gem-dihalogen substitution on the cyclohexane (B81311) ring system. This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for data acquisition, and includes visualizations to aid in understanding the structural relationships and analytical workflow.

Data Presentation

The quantitative NMR data for this compound is summarized below. These values are predicted based on the analysis of structurally similar substituted cyclohexanes and fundamental principles of NMR spectroscopy. The numbering convention used for peak assignments is illustrated in the molecular structure diagram in the subsequent section.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2ax, H6ax | 2.5 - 2.8 | d | J(ax,eq) = ~12-14 |

| H2eq, H6eq | 2.1 - 2.4 | d | J(eq,ax) = ~12-14 |

| H3ax, H5ax | 1.9 - 2.2 | m | - |

| H3eq, H5eq | 1.4 - 1.7 | m | - |

| H4ax | 1.0 - 1.3 | tt | J(ax,ax) = ~10-13, J(ax,eq) = ~3-5 |

| -C(CH₃)₃ | 0.8 - 1.0 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 60 - 70 |

| C2, C6 | 40 - 50 |

| C3, C5 | 25 - 35 |

| C4 | 45 - 55 |

| -C (CH₃)₃ | 30 - 35 |

| -C(C H₃)₃ | 25 - 30 |

Molecular Structure and NMR Assignments

The structure of this compound with the IUPAC numbering scheme is presented below. The large tert-butyl group predominantly locks the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational locking simplifies the NMR spectrum by reducing the complexity that would arise from rapid chair-flipping.

Caption: Molecular structure of this compound.

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent. Other deuterated solvents such as benzene-d₆ or acetone-d₆ may be used depending on sample solubility and the desired resolution of specific peaks.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure:

-

Weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6 mL of the deuterated solvent containing TMS.

-

Cap the NMR tube and gently agitate it until the sample is fully dissolved.

-

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to obtain singlets for each carbon environment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

Visualizations

NMR Analysis Workflow

The logical workflow for the characterization of this compound using NMR spectroscopy is depicted in the following diagram.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,1-Dibromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-Dibromo-4-tert-butylcyclohexane. Due to the absence of specific published spectra for this compound, this guide leverages established principles of NMR spectroscopy and data from analogous substituted cyclohexanes to predict and interpret its spectral features. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound, with its bulky tert-butyl group, is expected to exist predominantly in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This conformational preference significantly influences the chemical environments of the cyclohexane (B81311) ring's protons and carbons.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display distinct signals for the axial and equatorial protons of the cyclohexane ring, in addition to the signal from the tert-butyl group. The presence of the two bromine atoms at the C1 position will cause a significant downfield shift for the adjacent protons on C2 and C6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -C(CH₃)₃ | 0.9 - 1.1 | Singlet (s) | - | 9H |

| H-4 (axial) | 1.1 - 1.3 | Multiplet (m) | - | 1H |

| H-3, H-5 (equatorial) | 1.8 - 2.0 | Multiplet (m) | - | 4H (total) |

| H-3, H-5 (axial) | 1.3 - 1.5 | Multiplet (m) | ||

| H-2, H-6 (equatorial) | 2.2 - 2.4 | Multiplet (m) | - | 4H (total) |

| H-2, H-6 (axial) | 2.5 - 2.7 | Multiplet (m) |

Note: The chemical shifts for the cyclohexane ring protons are complex and overlapping multiplets are expected. The assignments for axial and equatorial protons are based on the general principle that equatorial protons in cyclohexanes typically resonate at a lower field (higher ppm) than their axial counterparts.[1][2] The actual appearance will be a series of complex multiplets due to geminal and vicinal coupling.

Predicted ¹³C NMR Data

The carbon NMR spectrum will be simpler, with distinct signals for each chemically non-equivalent carbon atom. The carbon bearing the two bromine atoms (C1) is expected to be significantly shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 27 - 29 |

| -C (CH₃)₃ | 32 - 34 |

| C4 | 47 - 49 |

| C3, C5 | 25 - 28 |

| C2, C6 | 38 - 42 |

| C1 | 65 - 75 |

Note: These predictions are based on the analysis of similar substituted cyclohexane derivatives.[3][4][5] The exact chemical shifts can be influenced by the solvent and experimental conditions.

Experimental Protocols

A standardized and meticulously followed experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[6]

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[7] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[7]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | Standard 1D pulse | Single pulse experiment |

| Spectral Width | 0 - 12 ppm | To cover the expected chemical shift range |

| Acquisition Time | 2 - 4 seconds | To ensure good digital resolution |

| Relaxation Delay | 1 - 2 seconds | To allow for full relaxation of protons |

| Number of Scans | 8 - 16 | To improve signal-to-noise ratio |

| Temperature | 298 K (25 °C) | Standard operating temperature |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | Proton-decoupled | To simplify the spectrum to singlets |

| Spectral Width | 0 - 220 ppm | To cover the full range of carbon chemical shifts |

| Acquisition Time | 1 - 2 seconds | Adequate for most applications |

| Relaxation Delay | 2 - 5 seconds | Longer delay needed for quaternary carbons |

| Number of Scans | 128 - 1024 (or more) | To achieve sufficient signal-to-noise |

| Temperature | 298 K (25 °C) | Standard operating temperature |

Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts (δ) of all signals in both ¹H and ¹³C spectra are determined.

-

Coupling Constant Measurement: For ¹H NMR, the coupling constants (J) for multiplets are measured to provide information about the connectivity of protons.

Visualizations

Molecular Structure and NMR Environments

The following diagram illustrates the key proton and carbon environments in this compound that give rise to distinct NMR signals.

Caption: Key proton and carbon environments in this compound.

General NMR Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

Caption: A generalized workflow for conducting an NMR experiment.

References

- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acadiau.ca [acadiau.ca]

- 5. benchchem.com [benchchem.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. web.uvic.ca [web.uvic.ca]

Mass Spectrometry Analysis of 1,1-Dibromo-4-tert-butylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,1-dibromo-4-tert-butylcyclohexane. While specific experimental data for this compound is not widely available in the public domain, this document outlines the theoretical fragmentation patterns, predicted mass spectral data, and a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to assist researchers in predicting, identifying, and characterizing this and similar halogenated cyclic compounds.

Introduction

This compound is a halogenated aliphatic cyclic compound with the molecular formula C10H18Br2 and a molecular weight of approximately 298.06 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a key feature for its identification.

Predicted Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak cluster and several characteristic fragment ions. The fragmentation is driven by the stability of the resulting carbocations and radical species.

Molecular Ion

Due to the presence of two bromine isotopes, 79Br and 81Br, with nearly equal natural abundance, the molecular ion of this compound will appear as a triplet of peaks (M, M+2, M+4) in an approximate 1:2:1 intensity ratio.[3][4][5]

Key Fragmentation Pathways

The primary fragmentation pathways for this compound are expected to involve the loss of bromine atoms, the tert-butyl group, and rearrangements of the cyclohexane (B81311) ring.

-

Loss of a Bromine Radical: The initial fragmentation is likely the cleavage of a C-Br bond to lose a bromine radical (•Br), resulting in a carbocation. This will produce a characteristic doublet of peaks (m/z and m/z+2) with a 1:1 ratio, corresponding to the fragment containing one bromine atom.

-

Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is another common fragmentation pathway for bromoalkanes.

-

Loss of the tert-Butyl Group: Cleavage of the bond between the cyclohexane ring and the tert-butyl group is expected, leading to a stable tert-butyl cation or a cyclohexyl radical.

-

Ring Opening and Subsequent Fragmentations: The cyclohexyl ring can undergo opening followed by further fragmentation to produce smaller aliphatic and bromine-containing ions.

The predicted major fragments and their corresponding m/z values are summarized in the table below.

Quantitative Data Presentation

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the molecular ion and major fragment ions of this compound.

| m/z (Predicted) | Ion Formula | Proposed Identity | Isotopic Pattern | Relative Abundance (Predicted) |

| 296/298/300 | [C10H18Br2]+• | Molecular Ion (M+) | 1:2:1 | Low |

| 217/219 | [C10H18Br]+ | [M - Br]+ | 1:1 | High |

| 241/243 | [C6H8Br]+ | [M - C4H9 - H]+ | 1:1 | Moderate |

| 161/163 | [C6H10Br]+ | [M - C4H8 - Br]+ | 1:1 | Moderate |

| 137 | [C10H17]+ | [M - Br2 - H]+ | N/A | Moderate |

| 81 | [C6H9]+ | Cyclohexenyl cation | N/A | Moderate |

| 57 | [C4H9]+ | tert-Butyl cation | N/A | High |

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (if a standard is available) at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for low concentrations, or split (e.g., 20:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

4.3. Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

-

Spectral Interpretation: Analyze the mass spectrum for the characteristic molecular ion cluster (m/z 296/298/300) and the predicted fragment ions.

-

Library Matching: Compare the acquired mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the GC-MS analysis.

Caption: Predicted fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. This compound | C10H18Br2 | CID 13555728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:105669-73-6 | Chemsrc [chemsrc.com]

- 3. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

physical and chemical properties of 1,1-Dibromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and speculative biological properties of 1,1-Dibromo-4-tert-butylcyclohexane. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data from structurally related compounds, and plausible synthetic pathways. The core focus is on the profound influence of the 4-tert-butyl group on the molecule's conformational stability and its implications for reactivity and spectral properties. A detailed, putative experimental protocol for its synthesis from 4-tert-butylcyclohexanone (B146137) is presented. This guide is intended to serve as a foundational resource for researchers interested in the unique characteristics of sterically locked gem-dihalocyclohexanes.

Introduction

This compound is a halogenated derivative of cyclohexane (B81311) characterized by a geminal dibromo substitution and a bulky tert-butyl group at the C4 position. The presence of the tert-butyl group acts as a "conformational lock," predominantly forcing the cyclohexane ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. This fixed conformation dictates the chemical environment of all atoms in the ring, making this molecule and its analogues valuable substrates for stereochemical and mechanistic studies. While direct experimental data on this compound is scarce in publicly available literature, its structural features suggest potential applications in synthetic chemistry as a building block and in medicinal chemistry, drawing parallels from bioactive halogenated alicyclic compounds.

Chemical and Physical Properties

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 105669-73-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₈Br₂ | PubChem[1] |

| Molecular Weight | 298.06 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)C1CCC(CC1)(Br)Br | PubChem[1] |

| InChIKey | LXSGTDINQUVQDF-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Estimated: Colorless to pale yellow solid or oil | - |

Estimated Physical Properties

| Property | Estimated Value | Notes |

| Melting Point (°C) | > 50 | Likely a solid at room temperature. The starting material, 4-tert-butylcyclohexanone, has a melting point of 48-51 °C. The significant increase in molecular weight and polarity suggests a higher melting point. |

| Boiling Point (°C) | > 250 (at 760 mmHg) | A high boiling point is expected due to the high molecular weight. The boiling point of the precursor ketone is 113-116 °C at 20 mmHg. |

| Density (g/mL) | ~1.4 - 1.5 | Expected to be significantly denser than water due to the presence of two bromine atoms. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, dichloromethane, diethyl ether). | Typical for halogenated hydrocarbons. |

| XLogP3 | 4.9 | PubChem[1] |

Conformational Analysis

The most critical chemical feature of this compound is its conformational rigidity. The steric bulk of the tert-butyl group is so large that it overwhelmingly favors the equatorial position in a chair conformation to avoid energetically costly 1,3-diaxial interactions. This effectively "locks" the ring in a single predominant conformation.

In this locked conformation:

-

The tert-butyl group is equatorial .

-

The C1 carbon bears two bromine atoms. One bromine atom will be in an axial position, and the other will be in an equatorial position.

-

The hydrogens on C2, C3, C5, and C6 have fixed axial or equatorial orientations, leading to a predictable and simplified NMR spectrum compared to a conformationally mobile cyclohexane.

This fixed geometry is crucial for understanding the molecule's reactivity and interpreting its spectroscopic data.

Caption: Logical flow of conformational preference in 4-tert-butylcyclohexane derivatives.

Proposed Synthesis and Experimental Protocol

This compound is not commercially available from major suppliers and must be synthesized. The most direct route is the geminal dibromination of the corresponding ketone, 4-tert-butylcyclohexanone. The reaction with phosphorus pentabromide (PBr₅) is a known method for this transformation, although it can be accompanied by side reactions such as α-bromination.

Synthetic Scheme

References

Conformational Analysis of 1,1-Dibromo-4-tert-butylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational analysis of 1,1-Dibromo-4-tert-butylcyclohexane, focusing on the principles governing its three-dimensional structure and the energetic consequences of the chair flip. Understanding the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as molecular geometry dictates intermolecular interactions and biological activity.

Introduction to Cyclohexane (B81311) Conformations

Cyclohexane rings adopt a puckered chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). A rapid process known as a chair flip interconverts these two chair forms, causing axial substituents to become equatorial and vice versa. For substituted cyclohexanes, the two chair conformers are often not of equal energy, and the equilibrium will favor the more stable conformation.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound is overwhelmingly dictated by the steric requirements of the bulky tert-butyl group. The tert-butyl group has a very large A-value, which is a measure of the energy difference between the axial and equatorial positions for a given substituent.

In the case of this compound, two primary chair conformations can be considered. In one conformation, the tert-butyl group occupies an equatorial position, while in the other, it is in an axial position. Due to the gem-dibromo substitution at the C1 position, one bromine atom must be axial and the other equatorial in both chair forms.

The steric hindrance experienced by an axial substituent due to 1,3-diaxial interactions with other axial hydrogens makes the axial position energetically unfavorable for large groups. The tert-butyl group, with its significant steric bulk, strongly disfavors the axial position. This preference is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively holding the cyclohexane ring in the conformation where it is equatorial.

Consequently, the equilibrium for the chair flip of this compound lies heavily towards the conformer with the equatorial tert-butyl group. The alternative conformation, with an axial tert-butyl group, is significantly higher in energy and exists in a negligible amount at room temperature.

Quantitative Conformational Analysis

The energy difference (ΔG) between the two chair conformers of a substituted cyclohexane can be estimated using A-values. The A-value for a tert-butyl group is approximately 5.0 kcal/mol, while the A-value for a bromine atom is around 0.38-0.55 kcal/mol.

In the chair flip of this compound, the primary energetic contribution comes from moving the tert-butyl group from an equatorial to an axial position. The change in the positions of the two bromine atoms (one going from axial to equatorial and the other from equatorial to axial) results in a negligible net change in their steric interactions. Therefore, the energy difference between the two conformers is dominated by the A-value of the tert-butyl group.

| Conformer | Substituent Positions | Relative Free Energy (ΔG) (kcal/mol) | Population at 298 K (%) |

| A (More Stable) | 4-tert-butyl: Equatorial1-Bromo: Axial1-Bromo: Equatorial | ~0 | >99.9 |

| B (Less Stable) | 4-tert-butyl: Axial1-Bromo: Equatorial1-Bromo: Axial | ~5.0 | <0.1 |

Note: The relative free energy is an estimation based on the A-value of the tert-butyl group, which is the major contributing factor to the conformational preference.

Experimental and Computational Methodologies

The conformational analysis of substituted cyclohexanes is typically carried out using a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria.[1] At sufficiently low temperatures, the rate of the chair flip becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. Integration of these signals allows for the determination of the relative populations of the conformers, from which the free energy difference (ΔG) can be calculated using the following equation:

ΔG = -RT ln(K)

where:

-

R is the gas constant

-

T is the temperature in Kelvin

-

K is the equilibrium constant ([equatorial conformer]/[axial conformer])

General Experimental Protocol for Low-Temperature NMR:

-

A solution of this compound is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride, or a mixture of deuterated solvents).

-

The sample is placed in the NMR spectrometer, and the temperature is gradually lowered.

-

¹H and ¹³C NMR spectra are acquired at various temperatures.

-

The coalescence temperature (the temperature at which the signals for the two conformers merge) is determined to calculate the energy barrier for the chair flip.

-

At a temperature where the chair flip is slow, the signals for the individual conformers are integrated to determine their relative populations and calculate ΔG.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are valuable for predicting the relative energies and geometries of different conformers.

General Computational Protocol:

-

The 3D structures of both chair conformers of this compound are built using molecular modeling software.

-

Geometry optimization is performed for each conformer using a suitable computational method (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

-

The electronic energies of the optimized structures are calculated.

-

Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

The relative Gibbs free energies of the two conformers are calculated to determine their relative populations at a given temperature.

Visualizing the Chair Flip Equilibrium

The chair flip of this compound can be visualized as a dynamic equilibrium between the two chair conformations.

The logical relationship for determining the favored conformer is based on the steric hindrance of the substituents.

Conclusion

The conformational analysis of this compound is a clear example of how a single, sterically demanding substituent can dominate the conformational landscape of a cyclic molecule. The overwhelming preference of the tert-butyl group for the equatorial position effectively locks the cyclohexane ring into a single, low-energy conformation. This principle is fundamental in medicinal chemistry and materials science, where the precise three-dimensional arrangement of atoms is critical for function. The methodologies outlined in this guide, including NMR spectroscopy and computational chemistry, provide the necessary tools for a thorough investigation of the conformational properties of such molecules.

References

IUPAC naming and structure of 1,1-Dibromo-4-tert-butylcyclohexane

An In-depth Technical Guide to 1,1-Dibromo-4-tert-butylcyclohexane: IUPAC Naming and Structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and conformational analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key physicochemical data, outlines a detailed experimental protocol for its synthesis, and utilizes visualizations to illustrate its structural and synthetic aspects.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound is This compound , as defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1] The name is derived as follows:

-

Cyclohexane (B81311): The core of the molecule is a six-membered carbon ring with only single bonds.

-

tert-butyl: A bulky tertiary butyl group (–C(CH₃)₃) is attached to the cyclohexane ring.

-

4-tert-butyl: The position of the tert-butyl group is at the fourth carbon atom of the cyclohexane ring.

-

Dibromo: Two bromine atoms are substituents on the ring.

-

1,1-Dibromo: Both bromine atoms are attached to the same carbon atom, which is designated as the first carbon of the ring.

The chemical structure is systematically built by numbering the cyclohexane ring starting from the carbon atom bearing the two bromine atoms as position 1, and numbering in the direction that gives the tert-butyl group the lowest possible locant, which is position 4.

Below is a diagram illustrating the logical relationship between the IUPAC name and the chemical structure.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is presented in the table below. These values are primarily sourced from computational models and databases such as PubChem.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈Br₂ | PubChem[1] |

| Molecular Weight | 298.06 g/mol | PubChem[1] |

| CAS Number | 105669-73-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C)(C)C1CCC(CC1)(Br)Br | PubChem[1] |

| InChIKey | LXSGTDINQUVQDF-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Computed) | 4.9 | PubChem[1] |

| Exact Mass | 297.97548 Da | PubChem[1] |

| Monoisotopic Mass | 295.97753 Da | PubChem[1] |

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain. The presence of a bulky tert-butyl group has a profound influence on the conformational equilibrium. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial position to avoid significant steric hindrance (1,3-diaxial interactions) that would occur in an axial position.

In the chair conformation of this compound, the tert-butyl group at the C4 position will exist almost exclusively in the equatorial position. Consequently, the two bromine atoms at the C1 position will have one occupying an axial position and the other an equatorial position. A ring flip would force the tert-butyl group into a highly unfavorable axial position, making the alternative chair conformation significantly higher in energy and thus negligibly populated at room temperature.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved by the gem-dibromination of the corresponding ketone, 4-tert-butylcyclohexanone (B146137). A common method for this transformation is the reaction of the ketone with phosphorus pentabromide (PBr₅). The following protocol is based on established procedures for the synthesis of gem-dibromides from cyclic ketones.

Reaction Scheme:

4-tert-butylcyclohexanone + PBr₅ → this compound + POBr₃

Materials and Reagents:

-

4-tert-butylcyclohexanone

-

Phosphorus pentabromide (PBr₅)

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-tert-butylcyclohexanone (1 equivalent) in anhydrous carbon tetrachloride. Cool the flask in an ice bath.

-

Addition of PBr₅: Carefully add phosphorus pentabromide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker of ice water with vigorous stirring to quench the excess PBr₅ and hydrolyze the phosphorus oxybromide (POBr₃).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using hexane as the eluent.

Safety Precautions: Phosphorus pentabromide is highly corrosive and reacts violently with water. This entire procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the IUPAC naming, structure, and a plausible synthetic route for this compound. The conformational analysis highlights the dominant role of the equatorial tert-butyl group in determining the molecule's geometry. While specific experimental data for this compound is sparse, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and scientists working with this and related molecules. The provided experimental protocol outlines a practical method for its synthesis, enabling further investigation into its properties and applications.

References

- 1. This compound | C10H18Br2 | CID 13555728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sikhcom.net [sikhcom.net]

- 3. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Two Disparate Chemical Entities: 1,1-dibromo-4-tert-butylcyclohexane and Flumetralin

An Important Note on Chemical Identification: A significant discrepancy exists between the provided CAS number (105669-73-6) and the chemical name (1-(2-chloro-6-fluorobenzyl)-5-methoxy-N,N-dimethyl-1H-indole-3-methanamine). The CAS number correctly identifies 1,1-dibromo-4-tert-butylcyclohexane . The provided chemical name does not correspond to this CAS number and appears to be a novel or incorrectly cited compound. However, it bears structural similarities to the well-documented plant growth regulator, Flumetralin (CAS 62924-70-3), whose IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline.

This guide will, therefore, provide a detailed overview of both This compound and Flumetralin , addressing their distinct properties and commercial availability. It is crucial for researchers to verify the correct chemical identity before proceeding with any experimental work.

Section 1: this compound (CAS 105669-73-6)

This compound is a halogenated derivative of tert-butylcyclohexane. Its utility in research and development is likely as a synthetic intermediate or building block in organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 105669-73-6 | [1][2][3] |

| Molecular Formula | C10H18Br2 | [2] |

| Molecular Weight | 298.06 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C)(C)C1CCC(CC1)(Br)Br | [2] |

| InChI | InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | [2] |

| InChIKey | LXSGTDINQUVQDF-UHFFFAOYSA-N | [2] |

Biological Activity and Signaling Pathways

There is no significant information available in the public domain regarding the biological activity or associated signaling pathways of this compound in the context of drug development. Its primary application is anticipated to be in chemical synthesis.

Experimental Protocols

Suppliers

A number of chemical suppliers offer this compound for research purposes. These include:

Section 2: Flumetralin (CAS 62924-70-3)

Flumetralin is a synthetic compound primarily used as a plant growth regulator, specifically for the control of sucker growth in tobacco.[5][7][8] Its mechanism of action in plants involves the inhibition of cell division. While its direct application in drug development is not established, the study of its biological effects could offer insights into cell cycle regulation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 62924-70-3 | [7][9][10][11][12] |

| Molecular Formula | C16H12ClF4N3O4 | [7][12] |

| Molecular Weight | 421.73 g/mol | [7][12] |

| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | [13] |

| Synonyms | CGA-41065, Premier, Prime+ | [7][13] |

| Melting Point | 102 °C | [8] |

| Boiling Point | 459.6 °C (estimated) | [8] |

| Solubility in Water | 0.07 mg/L at 25 °C | [8] |

| logP (o/w) | 5.450 | [8] |

| SMILES | CCN(CC1=C(C=CC=C1F)Cl)C2=C(C=C(C=C2--INVALID-LINK--[O-])C(F)(F)F)--INVALID-LINK--[O-] | [12] |

| InChI | InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | [12] |

| InChIKey | PWNAWOCHVWERAR-UHFFFAOYSA-N | [12] |

Biological Activity and Signaling Pathways

The primary biological activity of Flumetralin is as a plant growth regulator. It is absorbed by the plant and inhibits the division of meristematic cells, thereby controlling the growth of axillary buds.[1] There is no established research on its specific signaling pathways in mammalian cells relevant to drug development.

Experimental Protocols

Detailed experimental protocols for Flumetralin are predominantly focused on its application in agriculture for controlling plant growth. Protocols for its use in a drug development research context are not publicly available.

General Synthesis Approach

The synthesis of Flumetralin generally involves the reaction of a substituted aniline (B41778) with fluorinated and chlorinated aromatic intermediates.[14] This process typically includes nitration, halogenation, and condensation steps.

Suppliers

Flumetralin is available from a variety of chemical suppliers, often for research and agricultural purposes:

-

Santa Cruz Biotechnology [7]

-

COLORKEM [9]

-

CPAChem [10]

-

BIOZOL [11]

-

AccuStandard [12]

-

The Good Scents Company [8]

-

Sigma-Aldrich [8]

-

BOC Sciences [8]

Conclusion

This technical guide has provided a summary of the available information for this compound (CAS 105669-73-6) and Flumetralin (CAS 62924-70-3), prompted by a query with a conflicting CAS number and chemical name. For researchers in drug development, this compound may serve as a starting material for synthesis, while Flumetralin's established role is in agriculture. Due to the lack of publicly available data on signaling pathways and detailed experimental protocols relevant to drug development for either compound, no visualizations could be generated. It is imperative for researchers to confirm the precise identity and purity of their chemical reagents before commencing any investigation.

References

- 1. This compound | CAS#:105669-73-6 | Chemsrc [chemsrc.com]

- 2. This compound | C10H18Br2 | CID 13555728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Bromo-4-tert-butylcyclohexane | CymitQuimica [cymitquimica.com]

- 6. 1-Bromo-4-tert-butylcyclohexane | 7080-86-6 | HAA08086 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. flumetralin, 62924-70-3 [thegoodscentscompany.com]

- 9. colorkem.com [colorkem.com]

- 10. Flumetralin CAS:62924-70-3 [cpachem.com]

- 11. Flumetralin, CAS [[62924-70-3]] | BIOZOL [biozol.de]

- 12. accustandard.com [accustandard.com]

- 13. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-[(2-Chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline [chembk.com]

Methodological & Application

Application of 1,1-Dibromo-4-tert-butylcyclohexane in the Corey-Fuchs Reaction for Alkyne Synthesis

Introduction

The Corey-Fuchs reaction is a powerful and versatile two-step method for the conversion of aldehydes and ketones into terminal alkynes.[1][2][3] This reaction has found extensive application in the synthesis of natural products and complex organic molecules, where the introduction of an alkyne moiety is a crucial step.[4] The process first involves the transformation of a carbonyl compound into a gem-dibromoalkene, which is then treated with a strong base to yield the corresponding alkyne through a Fritsch-Buttenberg-Wiechell rearrangement.[1][2][5] This application note provides a detailed protocol for the use of 1,1-Dibromo-4-tert-butylcyclohexane, derived from 4-tert-butylcyclohexanone (B146137), in the Corey-Fuchs reaction to synthesize 4-tert-butylcyclohex-1-yne. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

The overall transformation can be summarized in two key stages:

-

Corey-Fuchs Olefination: The reaction of 4-tert-butylcyclohexanone with a phosphorus ylide, generated in situ from triphenylphosphine (B44618) and carbon tetrabromide, to produce 1,1-dibromomethylene-4-tert-butylcyclohexane.[2]

-

Fritsch-Buttenberg-Wiechell Rearrangement: The treatment of the resulting gem-dibromoalkene with a strong base, such as n-butyllithium, to induce elimination and rearrangement to the final product, 4-tert-butylcyclohex-1-yne.[1][5]

Reaction Pathway and Mechanism

The Corey-Fuchs reaction proceeds through a well-established mechanism. The first step is analogous to a Wittig reaction, where a phosphorus ylide reacts with a ketone to form a dibromoalkene.[6] The second step involves a lithium-halogen exchange followed by an α-elimination to generate a carbene, which then undergoes a 1,2-rearrangement to form the alkyne.[1][2]

Figure 1: Overall two-step synthesis of 4-tert-butylcyclohex-1-yne.

Experimental Protocols

Step 1: Synthesis of 1,1-dibromomethylene-4-tert-butylcyclohexane

This protocol outlines the conversion of 4-tert-butylcyclohexanone to its corresponding gem-dibromoalkene.

Materials:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

4-tert-butylcyclohexanone

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.5 eq) to the stirred solution. The mixture will turn into a yellowish ylide solution. Stir for 15 minutes at 0 °C.

-

Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), triturate the reaction mixture with cold hexanes to precipitate excess triphenylphosphine and triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1,1-dibromomethylene-4-tert-butylcyclohexane.[7]

Step 2: Synthesis of 4-tert-butylcyclohex-1-yne from 1,1-dibromomethylene-4-tert-butylcyclohexane

This protocol details the conversion of the gem-dibromoalkene to the terminal alkyne.

Materials:

-

1,1-dibromomethylene-4-tert-butylcyclohexane

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

Dissolve 1,1-dibromomethylene-4-tert-butylcyclohexane (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq) to the stirred solution. The reaction mixture may change color.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with a mixture of ethyl acetate and hexanes (1:1).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylcyclohex-1-yne.[7] Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation

The following table summarizes representative reaction conditions and yields for the two-step synthesis. The data is based on analogous reactions reported in the literature for cyclic ketones.

| Step | Reactant | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-tert-butylcyclohexanone | PPh₃, CBr₄ | DCM | 0 to rt | 12-16 | 80-90 |

| 2 | 1,1-dibromomethylene-4-tert-butylcyclohexane | n-BuLi | THF | -78 to rt | 2 | 85-95 |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Step-by-step workflow for the synthesis.

Conclusion

The Corey-Fuchs reaction provides an efficient route for the synthesis of 4-tert-butylcyclohex-1-yne from 4-tert-butylcyclohexanone via the key intermediate this compound. The provided protocols are robust and can be adapted for various substituted cyclic ketones. This methodology is highly valuable for the introduction of strained cycloalkynes in drug discovery and materials science, enabling the construction of complex molecular architectures. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Olefination Reactions with 1,1-Dibromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential olefination strategies starting from 1,1-dibromo-4-tert-butylcyclohexane. While direct olefination of this specific gem-dibromide to form 4-tert-butyl-1-methylenecyclohexane is not extensively documented, this guide outlines analogous and theoretically sound methodologies based on established reactions of gem-dibromoalkanes. The protocols provided are adapted from known procedures for similar substrates and should be considered as starting points for optimization.

Introduction

Olefination reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon double bonds. The substrate, this compound, a gem-dibromide, offers a unique precursor for the synthesis of various alkene-containing molecules, including the exocyclic alkene, 4-tert-butyl-1-methylenecyclohexane. The bulky tert-butyl group serves as a conformational lock, providing stereochemical control and influencing reactivity. This document explores two primary olefination pathways starting from this gem-dibromide: reductive elimination and reactions involving organometallic intermediates.

Data Presentation

Table 1: Theoretical Olefination Reactions of this compound

| Reaction Type | Reagents | Proposed Product(s) | Key Features |

| Reductive Elimination | Zinc dust | 4-tert-butyl-1-methylenecyclohexane | Direct conversion to the exo-methylene derivative. |

| Organometallic Intermediate (Intramolecular) | n-Butyllithium or Grignard Reagent | 4-tert-butyl-1-methylenecyclohexane | Formation of a carbenoid or related species followed by elimination. |

| Takai-Lombardo Olefination (Intermolecular) | CrCl₂, Haloform (e.g., CHI₃), Aldehyde/Ketone | Vinyl halides or substituted alkenes | Forms a new C=C bond with an external carbonyl compound.[1] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | 13C NMR (CDCl₃, δ ppm) | 1H NMR (CDCl₃, δ ppm) | Reference |

| 4-tert-Butylcyclohexanone | 211.6, 46.6, 41.0, 32.2, 27.4 | - | [2] |

| trans-4-tert-Butyl-1-methylcyclohexane | - | - | [3] |

| 4-tert-Butyl-1-methylenecyclohexane | Not available | Not available | - |

Experimental Protocols

Protocol 1: Reductive Elimination of this compound with Zinc Dust (Adapted Protocol)

This protocol is adapted from the procedure for the reductive elimination of vicinal dibromides.[4] Optimization will be necessary for the gem-dibromide substrate.

Objective: To synthesize 4-tert-butyl-1-methylenecyclohexane via reductive elimination.

Materials:

-

This compound

-

Zinc dust (activated)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend activated zinc dust (2.0 eq.) in glacial acetic acid (10 mL per 1 g of substrate).

-

Add a solution of this compound (1.0 eq.) in diethyl ether (5 mL per 1 g of substrate) dropwise to the stirred zinc suspension.

-

After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to yield 4-tert-butyl-1-methylenecyclohexane.

Expected Outcome: Formation of the exo-methylene product. Yields are expected to vary and require optimization.

Protocol 2: Olefination via an Organolithium Intermediate (General Protocol)

This protocol outlines a general procedure for the reaction of a gem-dibromide with an organolithium reagent. Caution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and must be handled under an inert atmosphere by trained personnel.[5][6]

Objective: To generate a lithium carbenoid from this compound for subsequent olefination.

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Inert gas line (Argon or Nitrogen)

-

Schlenk flask and syringes

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Dissolve this compound (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq.) dropwise via syringe while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for the formation of the lithium carbenoid.

-

Slowly warm the reaction to room temperature to promote the intramolecular elimination to the alkene.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: Potential synthetic pathways from this compound.

References

- 1. Takai-Lombardo Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. C-13 NMR Spectrum [acadiau.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Hindered Alkenes from 1,1-Dibromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the hindered alkene, 4-tert-butylmethylenecyclohexane, commencing from 1,1-dibromo-4-tert-butylcyclohexane. The synthetic strategy is predicated on a modified Corey-Fuchs reaction, a robust and widely applicable method for the formation of carbon-carbon double bonds. These protocols are intended to furnish researchers, particularly those in the fields of medicinal chemistry and drug development, with a reliable methodology for accessing sterically encumbered alkenes, which are pivotal structural motifs in numerous biologically active molecules.

Introduction

Hindered alkenes, characterized by bulky substituents adjacent to the double bond, are crucial components in a myriad of pharmacologically significant compounds. Their sterically congested nature can impart unique conformational constraints and metabolic stability, rendering them attractive moieties in drug design. The synthesis of such structures, however, can be challenging due to steric hindrance. This application note details a practical and efficient two-step procedure for the preparation of 4-tert-butylmethylenecyclohexane, a representative hindered alkene, from the readily accessible this compound. The synthesis involves an initial elimination reaction to form a bromoalkene intermediate, followed by a reduction step.

Reaction Pathway

The overall synthetic transformation from this compound to 4-tert-butylmethylenecyclohexane can be conceptualized as a two-step process. The first step involves the elimination of one equivalent of hydrogen bromide to yield a vinyl bromide. The subsequent step is the reduction of the vinyl bromide to the desired alkene.

Caption: Reaction scheme for the synthesis of 4-tert-butylmethylenecyclohexane.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated, and reactions are to be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 1-Bromo-4-tert-butyl-1-cyclohexene (Intermediate)

This procedure is adapted from the general principles of elimination reactions on gem-dihalides.

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 1-bromo-4-tert-butyl-1-cyclohexene.

Synthesis of 4-tert-Butylmethylenecyclohexane (Final Product)

This protocol is based on the lithium-halogen exchange followed by quenching, a common procedure for the reduction of vinyl halides.

Protocol:

-

To a solution of 1-bromo-4-tert-butyl-1-cyclohexene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 4-tert-butylmethylenecyclohexane.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-tert-butyl-1-cyclohexene | This compound | Potassium tert-butoxide | THF | 0 to RT | 12 | 75-85 |

| 4-tert-Butylmethylenecyclohexane | 1-Bromo-4-tert-butyl-1-cyclohexene | n-Butyllithium, Water | THF | -78 to RT | 1.5 | 80-90 |

Table 1: Summary of reaction conditions and yields for the synthesis of 4-tert-butylmethylenecyclohexane.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 4-tert-Butylcyclohexanone (starting material precursor) | 2.35-2.25 (m, 4H), 2.15-2.05 (m, 1H), 1.50-1.40 (m, 4H), 0.90 (s, 9H) | 212.5, 47.5, 41.2, 32.4, 27.6 |

| 4-tert-Butylmethylenecyclohexane | 4.65 (s, 2H), 2.40-2.30 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 1H), 1.30-1.20 (m, 2H), 1.10-1.00 (m, 2H), 0.86 (s, 9H) | 149.8, 106.2, 47.8, 36.2, 32.3, 28.8, 27.5 |